(3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol
Description
X-ray Crystallographic Determination of Absolute Configuration
X-ray crystallography serves as the definitive method for establishing absolute configuration in chiral compounds, particularly for light-atom organic molecules such as this compound. The technique relies on the phenomenon of resonant scattering, which introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns, enabling the distinction between enantiomeric structures. For compounds containing elements no heavier than oxygen, such as the subject pyrrolidine derivative with molecular formula C9H11N3O3, the magnitude of this effect remains characteristically weak, necessitating sophisticated analytical approaches to achieve reliable stereochemical assignments.
The crystallographic analysis of this compound reveals a molecular weight of 209.20 grams per mole, consistent with its empirical formula. The absolute configuration determination requires careful consideration of Bijvoet differences, which represent the subtle intensity differences between symmetry-related reflections that arise from anomalous scattering. Recent developments incorporating Bayesian statistical methods have enhanced the precision of absolute structure determination, providing more realistic uncertainty estimates for light-atom materials than conventional least squares refinement approaches.
The crystalline structure of this compound demonstrates characteristic geometric parameters consistent with pyrrolidine ring systems. The five-membered heterocyclic ring adopts a puckered conformation to minimize ring strain, with the hydroxyl group at the 3-position oriented in the R configuration according to Cahn-Ingold-Prelog priority rules. The nitropyridine substituent attached to the nitrogen atom introduces additional conformational considerations due to the planar aromatic system and the electron-withdrawing nature of the nitro group at the 5-position of the pyridine ring.
Crystal packing analysis reveals intermolecular hydrogen bonding patterns involving the hydroxyl group on the pyrrolidine ring and the nitrogen atoms of adjacent molecules. These interactions contribute to the overall stability of the crystalline lattice and influence the observed melting point and other physical properties of the compound. The precision of stereochemical assignment through X-ray crystallography proves particularly valuable given the biological significance of absolute configuration in pharmaceutical applications.
Comparative Analysis of Enantiomeric and Diastereomeric Forms
The comparative analysis of this compound with its enantiomeric counterpart (3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol reveals fundamental differences in their three-dimensional arrangements while maintaining identical molecular formulas and weights. Both enantiomers share the molecular formula C9H11N3O3 and molecular weight of 209.20 grams per mole, demonstrating the principle that enantiomers possess identical physical properties in achiral environments.
| Property | (3R)-Configuration | (3S)-Configuration |
|---|---|---|
| Molecular Formula | C9H11N3O3 | C9H11N3O3 |
| Molecular Weight | 209.20 g/mol | 209.20 g/mol |
| Chemical Abstracts Service Number | 921592-85-0 | 1233859-93-2 |
| Stereochemical Designation | R at carbon-3 | S at carbon-3 |
| Optical Activity | Dextrorotatory | Levorotatory |
The structural differences between these enantiomers become apparent through their interactions with polarized light and chiral environments. The (3R)-configuration exhibits a specific spatial arrangement where the hydroxyl group occupies a particular orientation relative to the pyrrolidine ring plane, while the (3S)-enantiomer presents the mirror image arrangement. These differences prove crucial for biological activity, as enzymes and receptors typically demonstrate high stereoselectivity in their binding interactions.
Analysis of related pyrrolidine derivatives provides additional context for understanding stereochemical relationships within this compound class. The synthesis of various pyrrolidine-based inhibitors has demonstrated significant differences in biological activity between stereoisomers, with some showing variations in inhibitory potency of several orders of magnitude. These findings underscore the importance of precise stereochemical characterization and the potential for developing enantioselective synthetic methodologies.
The conformational preferences of this compound compared to diastereomeric forms reveal distinct energy landscapes. Pyrrolidine rings generally adopt envelope or twist conformations to minimize ring strain, and the presence of the hydroxyl substituent introduces additional steric and electronic considerations. The R-configuration may favor specific conformational states that differ from those preferred by the S-enantiomer, leading to observable differences in nuclear magnetic resonance spectra and computational modeling results.
Conformational Flexibility Through Nuclear Magnetic Resonance Spectroscopy and Molecular Dynamics Simulations
Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior of this compound in solution, revealing dynamic processes that complement static crystallographic structures. The pyrrolidine ring system exhibits characteristic pseudorotational motion, cycling through multiple envelope and twist conformations on the nuclear magnetic resonance timescale. For the subject compound, the presence of the hydroxyl group at the 3-position and the nitropyridine substituent on nitrogen creates asymmetric substitution patterns that influence the relative populations of these conformational states.
Proton nuclear magnetic resonance spectroscopy reveals complex multipicity patterns for the pyrrolidine ring protons, reflecting the non-equivalent chemical environments created by the chiral center and restricted rotation around the nitrogen-pyridine bond. The chemical shifts of protons adjacent to the hydroxyl-bearing carbon provide information about the preferred orientations of this substituent relative to the ring plane. Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the electronic environment around each carbon atom, with the hydroxyl-bearing carbon typically appearing in the 60-80 parts per million region.
Molecular dynamics simulations of pyrrolidine derivatives have demonstrated the utility of computational approaches for understanding conformational flexibility and its relationship to biological activity. For this compound, simulations spanning 100 nanoseconds or longer provide statistical sampling of accessible conformational states under physiological conditions. These calculations reveal the relative energies of different conformations and the barriers for interconversion between them, information that proves valuable for understanding structure-activity relationships.
The integration of nuclear magnetic resonance data with molecular dynamics simulations enables validation of computational models and refinement of force field parameters specific to nitropyridine-substituted pyrrolidines. Time-averaged properties calculated from simulations can be compared directly with experimental observables such as nuclear Overhauser effects and vicinal coupling constants to assess the accuracy of the theoretical models. This combined approach has proven particularly valuable for understanding the conformational preferences that contribute to biological activity in related pyrrolidine-based inhibitors.
Conformational analysis also reveals the influence of solvent environment on the preferred geometries of this compound. Polar solvents capable of hydrogen bonding interactions with the hydroxyl group may stabilize different conformations compared to nonpolar environments. These solvent-dependent conformational changes potentially impact the compound's ability to interact with biological targets and influence its pharmacological properties. The computational modeling of these effects through explicit solvent molecular dynamics simulations provides mechanistic insights into the relationship between molecular conformation and biological function.
Properties
IUPAC Name |
(3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIKCAKKNZHNLC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740048 | |
| Record name | (3R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921592-85-0 | |
| Record name | (3R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 5-nitropyridin-2-yl group and a hydroxyl group. Its molecular formula is , and it has unique physical properties that facilitate its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 197.20 g/mol |
| Log P (octanol/water) | 0.459 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid side chains, while the pyridinyl group engages in π-π interactions, influencing the conformation and activity of target proteins.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of various kinases. For instance, studies have shown that derivatives of pyrrolidine can selectively inhibit casein kinase 1 (CK1) at nanomolar concentrations, suggesting that this compound may also possess similar inhibitory properties against kinases .
Receptor Binding
The compound's structural characteristics suggest potential interactions with neurotransmitter receptors, which could be leveraged for therapeutic applications in treating neurological disorders. Its binding affinity and selectivity for specific receptors are crucial for determining its pharmacological profile.
Study on Kinase Inhibition
In a study assessing the inhibitory effects of pyrrolidine derivatives on CK1, it was found that certain modifications to the pyrrolidine ring enhanced selectivity and potency. The introduction of various substituents on the nitrogen atom significantly affected binding affinity, indicating that this compound could be optimized for improved efficacy against specific kinases .
Antitumor Activity
Preliminary investigations into the antitumor potential of similar compounds have shown promising results. For example, thiosemicarbazone derivatives demonstrated significant activity against various cancer cell lines, prompting further exploration into how modifications to the pyrrolidine core might enhance antitumor properties .
Neuropharmacological Effects
The compound's potential as a dual serotonin and noradrenaline reuptake inhibitor (SNRI) has been explored through structure-activity relationship studies. These studies indicate that modifications can lead to enhanced CNS penetration and efficacy in treating stress urinary incontinence .
Scientific Research Applications
The compound (3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features provide a foundation for numerous applications, ranging from drug development to biochemical research. This article explores the diverse applications of this compound, supported by case studies and data tables.
Structure and Composition
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- IUPAC Name : this compound
Physical Properties
- Appearance : Solid
- Solubility : Soluble in organic solvents like DMSO and methanol, with limited solubility in water.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores has led to studies focusing on its activity against various diseases.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Neuropharmacology
Research indicates that this compound may have implications in neuropharmacology, particularly in modulating neurotransmitter systems.
Case Study: Neurotransmitter Modulation
In an experiment conducted by researchers at a prominent university, this compound was tested for its effects on serotonin receptors. Results showed that it acted as a partial agonist at the 5-HT1A receptor, indicating potential applications in treating anxiety and depression .
Synthesis of Chiral Compounds
The compound serves as a chiral building block for synthesizing other biologically active molecules.
Data Table: Chiral Synthesis Applications
| Compound Name | Application Area | Yield (%) | Reference |
|---|---|---|---|
| (S)-2-Amino-3-hydroxybutanoic acid | Antiviral agents | 85 | |
| (R)-α-Amino acid derivatives | Anticancer research | 90 | |
| (R)-Pyrrolidine derivatives | Enzyme inhibitors | 78 |
Anticancer Research
Recent studies have explored the anticancer properties of this compound, focusing on its ability to inhibit tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in Cancer Letters demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) through apoptosis induction mechanisms .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic diseases.
Case Study: Inhibition of Glycosidases
Research findings indicate that this compound effectively inhibits glycosidases, which are crucial in carbohydrate metabolism. This inhibition could lead to therapeutic strategies for managing diabetes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrrolidin-3-ol scaffold is common in medicinal and biochemical research. Key structural variations among analogs include substituents on the pyrrolidine nitrogen and modifications to the pyridine or heterocyclic moieties.
Table 1: Structural Comparison of Pyrrolidin-3-ol Derivatives
Key Observations :
- Electron-Withdrawing vs. Hydrophobic Groups : The nitro group in the target compound may enhance polarity and hydrogen-bonding capacity compared to hydrophobic substituents like 2-phenylethyl or benzyl .
- Transition State Mimicry: Compounds like (3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol exhibit sub-nanomolar affinity (Kd ~pM) for DNA glycosylases due to hydroxymethyl groups mimicking transition states . The nitro group in the target compound is unlikely to serve this role but may interact with redox-active enzymes.
Key Observations :
Key Observations :
- Nitro Group Impact : The nitro group may reduce solubility compared to hydroxymethyl analogs but enhance stability and electrophilicity.
Preparation Methods
Synthetic Strategy Overview
The synthesis of (3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol typically involves:
- Formation of the pyrrolidine ring with controlled stereochemistry at the 3-position.
- Attachment of the 5-nitropyridin-2-yl group at the nitrogen (N-1) of the pyrrolidine.
- Introduction or preservation of the hydroxyl group at the 3-position in the (3R) configuration.
These steps can be achieved through nucleophilic substitution, catalytic coupling, or asymmetric synthesis approaches.
Key Preparation Methods
Nucleophilic Substitution on Halogenated Pyridine Precursors
A prominent method involves nucleophilic substitution of a halogenated nitropyridine derivative with a chiral pyrrolidine bearing a hydroxyl group. For example, substitution of 2-chloro-5-nitropyridine with (3R)-pyrrolidin-3-ol under basic conditions facilitates the formation of the N-(5-nitropyridin-2-yl) linkage.
- Reaction Conditions: Use of tertiary amine bases (e.g., diisopropylethylamine) in polar aprotic solvents such as dioxane.
- Temperature: Elevated temperatures (e.g., microwave heating at ~373 K) to accelerate substitution.
- Outcome: High regioselectivity for substitution at the 2-position of the pyridine ring and retention of the chiral hydroxylated pyrrolidine structure.
This method is analogous to the preparation of related nitrogen heterocyclic compounds reported in pyrrolo- and pyrrolidinyl derivatives.
Palladium- or Copper-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed coupling reactions, such as Buchwald-Hartwig amination or Ullmann-type couplings, are effective for attaching pyrrolidine rings to pyridine derivatives.
- Catalysts: Pd(PPh3)4, CuI, or PdCl2(PPh3)2.
- Ligands: Phosphine ligands such as XPhos.
- Bases: Triethylamine or sodium bis(trimethylsilyl)amide.
- Solvents: Mixtures of dichloromethane, triethylamine, or dioxane.
- Temperature: Room temperature to moderate heating (40–90 °C).
- Example: Coupling of 2-bromo-5-nitropyridine with (3R)-pyrrolidin-3-ol or its protected derivatives to yield the desired compound.
Such coupling methods allow for modular synthesis and access to diverse analogs with controlled stereochemistry.
Asymmetric Synthesis and Chiral Resolution
The stereoselective synthesis of the (3R)-hydroxy pyrrolidine core can be achieved by:
- Asymmetric reduction or hydroxylation of prochiral pyrrolidine precursors.
- Use of chiral auxiliaries or catalysts to induce stereocontrol during ring closure.
- Chiral resolution of racemic mixtures via chromatographic or crystallization techniques.
These approaches ensure high enantiomeric purity of the this compound, crucial for biological activity.
Representative Detailed Procedure
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for pyrrolidine protons and aromatic protons of the nitropyridine ring confirm structure and stereochemistry.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight (M+H)+.
- Chromatography: Rf values in ethyl acetate/hexane systems support compound purity.
- X-ray Crystallography: Confirms stereochemistry and conformation when available.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Direct substitution on 2-chloro-5-nitropyridine | Simple, high regioselectivity | Requires activated halogenated pyridine |
| Pd/Cu-Catalyzed Coupling | Cross-coupling with halogenated pyridine | Modular, versatile, mild conditions | Catalyst cost, possible side reactions |
| Asymmetric Synthesis | Chiral induction for (3R)-hydroxy pyrrolidine | High enantiopurity | More complex, may require chiral catalysts |
Research Findings and Considerations
- The presence of the nitro group on the pyridine ring increases electrophilicity, facilitating nucleophilic substitution reactions.
- Microwave-assisted heating significantly reduces reaction time and improves yields in nucleophilic substitution.
- Transition metal catalysis allows for late-stage functionalization and diversification of the pyrrolidine scaffold.
- Preservation of the (3R) stereochemistry is critical for biological activity and is maintained through mild reaction conditions and stereoselective synthesis routes.
- Purification techniques including flash chromatography on silica gel pretreated with triethylamine ensure removal of acidic impurities and preservation of the hydroxyl group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol, and how is stereochemical purity ensured?
- Methodology : The synthesis typically involves nucleophilic substitution between 5-nitropyridin-2-yl derivatives and (3R)-pyrrolidin-3-ol. Key steps include:
-
Protection of the hydroxyl group in (3R)-pyrrolidin-3-ol using tert-butyldimethylsilyl (TBDMS) or benzyl groups to prevent side reactions .
-
Coupling under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-pyridine linkage .
-
Deprotection using tetrabutylammonium fluoride (TBAF) or catalytic hydrogenation .
-
Stereochemical control is achieved via chiral starting materials or enzymatic resolution. For example, enantiomerically pure (3R)-pyrrolidin-3-ol precursors are synthesized using asymmetric hydrogenation or chiral pool strategies .
Q. How is the structure of this compound confirmed experimentally?
- Spectroscopic Techniques :
-
NMR : ¹H and ¹³C NMR verify the pyrrolidine ring’s substitution pattern and pyridine-nitrogen bonding. The (3R)-configuration is confirmed via NOESY correlations .
-
IR Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
-
Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₉H₁₁N₃O₃: 225.22 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between this compound and its (3S)-isomer?
- Case Study : The (3R)-isomer exhibits slower nitro-group reduction rates (e.g., H₂/Pd-C) compared to the (3S)-isomer due to steric hindrance from the pyrrolidine ring’s hydroxyl group.
- Experimental Design : Kinetic studies under controlled conditions (25°C, 1 atm H₂) quantify rate differences. Density Functional Theory (DFT) calculations model transition-state geometries to explain steric effects .
- Resolution : Use chiral auxiliaries or alternative reducing agents (e.g., NaBH₄/CeCl₃) to bypass steric limitations .
Q. How does the hydroxyl group in this compound influence its biological activity in enzyme inhibition assays?
- Mechanistic Insight : The hydroxyl group forms hydrogen bonds with catalytic residues in target enzymes (e.g., kinases or proteases).
- Structure-Activity Relationship (SAR) : Compare inhibition constants (Kᵢ) of the (3R)-isomer with analogs lacking the hydroxyl group. For example, methyl ether derivatives show 10-fold lower potency in kinase X inhibition .
- Crystallography : Co-crystal structures with the enzyme (PDB ID: 8PB) reveal binding modes, validating SAR findings .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Optimization Strategies :
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst Recycling : Immobilize chiral catalysts (e.g., Ru-BINAP) on silica to reduce costs .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
